Cas no 1396811-80-5 (1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea)

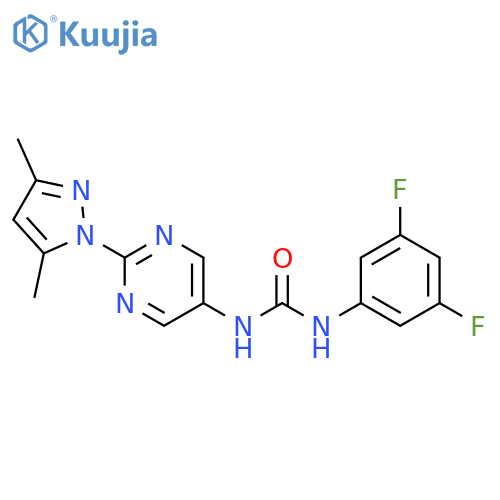

1396811-80-5 structure

商品名:1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea

- 1396811-80-5

- 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

- AKOS024539679

- VU0537490-1

- F6218-0336

- 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea

- 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea

-

- インチ: 1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25)

- InChIKey: CYVWFBPHHBSLMT-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)NC(NC1C=NC(=NC=1)N1C(C)=CC(C)=N1)=O)F

計算された属性

- せいみつぶんしりょう: 344.11971542g/mol

- どういたいしつりょう: 344.11971542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 84.7Ų

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6218-0336-5μmol |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-1mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-4mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-25mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-20μmol |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-2μmol |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-3mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-5mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-2mg |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0336-10μmol |

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |

1396811-80-5 | 10μmol |

$69.0 | 2023-09-09 |

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1396811-80-5 (1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量